Sinigrin hydrate

Description

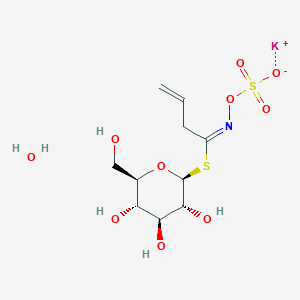

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H18KNO10S2 |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate;hydrate |

InChI |

InChI=1S/C10H17NO9S2.K.H2O/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;;/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18);;1H2/q;+1;/p-1/b11-6+;;/t5-,7-,8+,9-,10+;;/m1../s1 |

InChI Key |

IUBVMJHASFBYGW-WBMBWNLZSA-M |

Isomeric SMILES |

C=CC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.O.[K+] |

Canonical SMILES |

C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.O.[K+] |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Sinigrin hydrate?

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Sinigrin hydrate. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure and Properties

Sinigrin is a naturally occurring glucosinolate found predominantly in plants of the Brassicaceae family, such as broccoli, Brussels sprouts, and the seeds of black mustard (Brassica nigra)[1][2]. It is a glucoside that, upon enzymatic hydrolysis, yields allyl isothiocyanate, the compound responsible for the pungent taste of mustard and horseradish[2]. The hydrated form, this compound, is commonly used in research.

The chemical structure of Sinigrin was elucidated and confirmed by X-ray crystallography to have a Z-configuration around the C=N bond[2]. The molecule consists of a β-D-glucopyranose unit linked via a sulfur atom to a but-3-enylideneamino sulfate group.

Chemical Structure Diagram

Caption: 2D chemical structure of this compound (potassium salt).

Physicochemical and Identification Data

The following table summarizes key quantitative and identifying information for this compound.

| Property | Value | Reference(s) |

| IUPAC Name | potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate;hydrate | [3][4][5] |

| Synonyms | (-)-Sinigrin hydrate, Allyl-glucosinolate hydrate, 2-Propenyl-glucosinolate hydrate | [1][6][7] |

| CAS Number | 3952-98-5 | [1][7][8][9] |

| Molecular Formula | C₁₀H₁₆KNO₉S₂·H₂O (or xH₂O) | [1][9][10][11] |

| Molecular Weight | 397.46 g/mol (anhydrous basis) | [1][7][9][10] |

| Appearance | White to off-white powder or needle-like crystals | [1][8][10] |

| Purity | ≥95% - ≥99% (by HPLC or TLC) | [1][9][11] |

| Melting Point | 128 °C (decomposes) | [10] |

| Solubility | Soluble in water, methanol, ethanol, and DMSO. | [8][10][11][12] |

| Canonical SMILES | C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] | [2][5] |

| InChI Key | QKFAFSGJTMHRRY-OCFLFPRFSA-M | [5] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol is a general method for the analysis of glucosinolates like Sinigrin.

-

Sample Preparation: Accurately weigh and dissolve this compound standard or sample in a water/methanol (50:50, v/v) mixture to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA).

-

Solvent B: Acetonitrile with 0.1% TFA.

-

-

Gradient Program: Start with 100% Solvent A, ramp to 30% Solvent B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detector at 227 nm[11].

-

Injection Volume: 10 µL.

-

-

Data Analysis: Purity is determined by calculating the peak area of Sinigrin as a percentage of the total peak areas in the chromatogram.

Enzymatic Hydrolysis by Myrosinase

This protocol describes the enzymatic conversion of Sinigrin to allyl isothiocyanate.

-

Enzyme and Substrate Preparation:

-

Prepare a solution of myrosinase (thioglucoside glucohydrolase) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.5).

-

Prepare a solution of this compound in the same buffer at a desired concentration (e.g., 10 mM).

-

-

Reaction:

-

In a reaction vessel, combine the Sinigrin solution with the myrosinase solution. A typical ratio is 1:1 (v/v).

-

Incubate the reaction mixture at room temperature (or 37 °C for optimal enzyme activity) for a specified time (e.g., 30 minutes).

-

-

Termination and Analysis:

-

The reaction can be stopped by heat inactivation (e.g., boiling for 5 minutes) or by adding an organic solvent (e.g., ethyl acetate) to extract the hydrolysis product.

-

The formation of allyl isothiocyanate can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC.

-

Biological Activity and Signaling Pathways

Sinigrin itself and its primary hydrolysis product, allyl isothiocyanate (AITC), exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects[6]. These effects are mediated through the modulation of several key cellular signaling pathways.

Enzymatic Hydrolysis and Bioactivation

The bioactivity of Sinigrin is largely dependent on its conversion to AITC by the enzyme myrosinase. This process is often referred to as the "mustard oil bomb" and is a plant defense mechanism[2].

References

- 1. chemimpex.com [chemimpex.com]

- 2. Sinigrin - Wikipedia [en.wikipedia.org]

- 3. This compound | C10H18KNO10S2 | CID 23693101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. plantaanalytica.com [plantaanalytica.com]

- 5. biorlab.com [biorlab.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Sinigrin | CAS: 3952-98-5 | ChemNorm [chemnorm.com]

- 8. CAS 3952-98-5: Sinigrin monohydrate | CymitQuimica [cymitquimica.com]

- 9. (-)-Sinigrin = 99.0 TLC 3952-98-5 [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Sinigrin Monohydrate, synthetic - LKT Labs [lktlabs.com]

Sinigrin Hydrate: A Comprehensive Technical Guide to its Natural Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinigrin, a glucosinolate chemically known as allylglucosinolate or 2-propenylglucosinolate, is a naturally occurring secondary metabolite found predominantly in plants of the Brassicaceae family.[1][2] Upon enzymatic hydrolysis by myrosinase, an enzyme released when the plant tissue is damaged, sinigrin breaks down to form allyl isothiocyanate. This compound is responsible for the characteristic pungent flavor of many cruciferous vegetables such as mustard and horseradish.[1][3][4] Beyond its role in plant defense, sinigrin and its derivatives have garnered significant interest in the scientific community for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This guide provides an in-depth overview of the primary natural sources of sinigrin hydrate, quantitative data on its concentration in various plants, detailed experimental protocols for its analysis, and a visualization of its biosynthetic and degradation pathways.

Natural Sources and Quantitative Data

Sinigrin is widely distributed within the plant kingdom, with its most significant concentrations found in the Brassicaceae (or Cruciferae) family. This family includes a wide array of commonly consumed vegetables and oilseed crops. Key plant sources include:

-

Mustard Seeds: Black mustard (Brassica nigra) and Indian mustard (Brassica juncea) are particularly rich sources of sinigrin.[2] In fact, the name "sinigrin" is derived from Sinapis nigra, the former botanical name for black mustard.[1]

-

Horseradish (Armoracia rusticana): The root of this plant is well-known for its pungency, which is primarily due to the high concentration of sinigrin and its hydrolysis product, allyl isothiocyanate.[3]

-

Wasabi (Eutrema japonicum): Similar to horseradish, the rhizomes of wasabi contain significant amounts of sinigrin, contributing to its sharp and pungent taste.[5]

-

Brussels Sprouts (Brassica oleracea var. gemmifera): These vegetables are a notable dietary source of sinigrin.[1][6]

-

Broccoli (Brassica oleracea var. italica): While known for other glucosinolates like glucoraphanin, broccoli also contains sinigrin.[1][6]

-

Cabbage (Brassica oleracea): Various types of cabbage, including green and red cabbage, contain sinigrin, although the concentrations can vary significantly between cultivars.[7][8]

-

Cauliflower (Brassica oleracea var. botrytis): Sinigrin is one of the predominant glucosinolates found in cauliflower.[9]

-

Kale (Brassica oleracea var. acephala): Ethiopian kale, in particular, has been reported to have sinigrin as its almost sole glucosinolate.[10]

The concentration of sinigrin can vary considerably depending on the plant species, cultivar, plant part, and growing conditions. The following table summarizes quantitative data on sinigrin content from various studies.

| Plant Source | Plant Part | Sinigrin Content (µmol/g dry weight unless otherwise specified) | Reference(s) |

| Brassica nigra (Black Mustard) | Seeds | High (exact values vary) | [1][2] |

| Brassica juncea (Indian Mustard) | Seeds | High (up to 10% of seed meal by weight) | |

| Brassica juncea (cv. Cutlass) | Flowers | 2.05 ± 0.09 | [11] |

| Brassica juncea (cv. Domo) | Flowers | 2.30 ± 0.10 | [11] |

| Brassica nigra | Seeds | 12.75 µg/g | [12] |

| Brassica nigra | Cotyledon leaves | 7.0 µg/g | [12] |

| Brassica nigra | True leaves | 7.1 µg/g | [12] |

| Brassica nigra | Stems | 6.8 µg/g | [12] |

| Brassica oleracea (Cabbage) | Head | 0.01 - 12.87 | [8] |

| Brassica oleracea (White Cabbage, young shoots) | Shoots | 60.4% of total aliphatic glucosinolates | [7] |

| Brassica oleracea (Red Cabbage, young shoots) | Shoots | 50.6% of total aliphatic glucosinolates | [7] |

| Eutrema japonicum (Wasabi) | Rhizomes | 259.1 mmol/kg (in one cultivar) | [13] |

| Brassica species (various) | Deoiled Cake | 2.92 - 173.14 | [4] |

Signaling Pathways

Biosynthesis of Sinigrin

The biosynthesis of sinigrin, like other aliphatic glucosinolates, originates from the amino acid methionine. The pathway involves a series of enzymatic reactions that can be broadly divided into three stages: side-chain elongation, core structure formation, and secondary side-chain modifications.

Caption: Biosynthetic pathway of sinigrin from methionine.

Enzymatic Degradation of Sinigrin

The breakdown of sinigrin is initiated by the enzyme myrosinase (a thioglucosidase), which is physically separated from sinigrin in intact plant cells.[14] When the plant tissue is damaged, myrosinase comes into contact with sinigrin, catalyzing the hydrolysis of the thioglucosidic bond. This releases glucose and an unstable aglycone, which then spontaneously rearranges to form allyl isothiocyanate, the primary bioactive compound.

Caption: Enzymatic degradation of sinigrin by myrosinase.

Experimental Protocols

Extraction of Sinigrin from Plant Material

Several methods have been developed for the extraction of sinigrin from plant tissues. The choice of method often depends on the specific plant material and the intended downstream analysis. A common approach involves the use of boiling aqueous organic solvents to simultaneously extract the compound and inactivate myrosinase.

Protocol: Extraction with Boiling 50% (v/v) Acetonitrile [5]

-

Sample Preparation: Lyophilize fresh plant material and grind it into a fine powder.

-

Extraction:

-

To 1 gram of the powdered plant material, add 10 mL of boiling 50% (v/v) aqueous acetonitrile.

-

Maintain the mixture at boiling temperature for 10 minutes with constant stirring.

-

-

Centrifugation: Centrifuge the mixture at 4000 x g for 15 minutes.

-

Collection: Carefully collect the supernatant containing the extracted sinigrin.

-

Solvent Removal (Optional): If the solvent interferes with subsequent analysis, it can be removed by freeze-drying, and the residue can be reconstituted in water.

Purification of Sinigrin using Ion-Exchange Chromatography

For obtaining a sinigrin-rich fraction, ion-exchange chromatography is a widely used purification step.

Protocol: Anion-Exchange Chromatography [15]

-

Column Preparation: Prepare a column with a suitable anion-exchange resin (e.g., DEAE-Sephadex A-25).

-

Loading: Apply the crude sinigrin extract (from the extraction step) onto the column.

-

Washing: Wash the column with deionized water to remove unbound impurities.

-

Elution: Elute the bound sinigrin using a suitable buffer, such as a potassium sulfate solution. The specific concentration and volume will depend on the resin and column size.

-

Collection: Collect the fractions containing sinigrin. The presence of sinigrin can be monitored using UV spectroscopy or a preliminary HPLC analysis.

Quantification of Sinigrin by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the quantification of sinigrin. The following is a representative protocol.

Protocol: Reversed-Phase HPLC (RP-HPLC) [2][16]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 analytical column (e.g., 4.6 x 150 mm, 3 µm particle size) is commonly used.[16]

-

Mobile Phase: An isocratic mobile phase consisting of 20 mM tetrabutylammonium (TBA) in water:acetonitrile (80:20, v/v) adjusted to pH 7.0.[2]

-

Flow Rate: 0.5 mL/min.[2]

-

Column Temperature: 40 °C.[16]

-

Injection Volume: 10-20 µL.

-

Quantification: Create a standard curve using a certified this compound standard at various concentrations (e.g., 50-800 µg/mL).[2] The concentration of sinigrin in the sample is determined by comparing its peak area to the standard curve.

General Experimental Workflow

The overall process for the extraction, purification, and quantification of sinigrin from plant sources can be summarized in the following workflow.

Caption: General workflow for sinigrin analysis.

Conclusion

This compound is a valuable natural product with a significant presence in the Brassicaceae family. This guide has provided a comprehensive overview of its primary plant sources, quantitative data, biosynthetic and degradation pathways, and detailed experimental protocols for its extraction, purification, and quantification. This information serves as a valuable resource for researchers, scientists, and drug development professionals interested in harnessing the potential of this bioactive compound. The provided methodologies and data can aid in the selection of appropriate plant sources and the development of robust analytical techniques for further research and application.

References

- 1. mdpi.com [mdpi.com]

- 2. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Comparative study between extraction techniques and column separation for the quantification of sinigrin and total isothiocyanates in mustard seed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sinigrin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. brocku.scholaris.ca [brocku.scholaris.ca]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Myrosinase - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

Sinigrin Hydrate: A Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinigrin, a glucosinolate found in cruciferous vegetables of the Brassicaceae family, has garnered significant attention for its potential as an anticancer agent. This technical guide provides an in-depth exploration of the molecular mechanisms through which sinigrin and its principal bioactive metabolite, allyl isothiocyanate (AITC), exert their effects on cancer cells. It has been demonstrated that sinigrin itself is largely inactive; its therapeutic properties are realized upon enzymatic hydrolysis by myrosinase into AITC.[1][2][3] This document details the signaling pathways modulated by sinigrin/AITC, including the PI3K/AKT/mTOR and p53 pathways, and their downstream consequences on apoptosis, cell cycle arrest, and metastatic suppression. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research in this promising area of cancer therapeutics.

The Prodrug Nature of Sinigrin

Sinigrin functions as a prodrug, requiring conversion to the biologically active compound, allyl isothiocyanate (AITC), to exert its anticancer effects.[4][5][6] This conversion is catalyzed by the enzyme myrosinase, which is physically segregated from sinigrin in intact plant cells.[3][6] When plant tissues are damaged, for instance, through chewing or cutting, myrosinase is released and hydrolyzes sinigrin into AITC.[3] This targeted activation is a key aspect of its mechanism and is being explored for tumor-specific drug delivery.[4][5][6]

Core Mechanisms of Action in Cancer Cells

The anticancer activity of sinigrin, mediated by AITC, is multifaceted, involving the modulation of critical signaling pathways that govern cell survival, proliferation, and death.

Induction of Apoptosis

AITC is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is initiated through both intrinsic (mitochondrial) and extrinsic pathways.

-

Intrinsic Pathway: AITC has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[3][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.[3] Studies have also implicated the tumor suppressor gene p53 in this process, with sinigrin treatment leading to its upregulation.[1][7]

-

Extrinsic Pathway: While less detailed in the current literature, the involvement of the extrinsic pathway is suggested by the activation of caspase-7, which can be triggered by death receptors on the cell surface.[4][5][6][8]

Cell Cycle Arrest

Sinigrin and AITC have been demonstrated to cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation.

-

G0/G1 Phase Arrest: In liver cancer cells, sinigrin has been found to induce cell cycle arrest at the G0/G1 phase.[1][7][9]

-

G2/M Phase Arrest: In bladder and malignant glioma cancer cells, AITC has been shown to cause G2/M phase arrest.[1][3] This is often associated with a decrease in the levels of key regulatory proteins such as Cdk1, cyclin A, and cyclin B.[3]

-

S Phase Arrest: In breast cancer cells (MCF-7), sinigrin has been observed to trigger S-phase arrest.[10]

This cell cycle disruption is linked to the downregulation of proliferative and cell cycle regulatory proteins, including cyclin-D1, PCNA, CDK4, and CDK6.[11][12][13]

Inhibition of Pro-Survival Signaling Pathways

A primary mechanism by which sinigrin/AITC exerts its anticancer effects is through the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and growth.[11][12][13][14] By inhibiting the phosphorylation of PI3K, AKT, and mTOR, sinigrin effectively shuts down this pro-survival cascade.[11][12][13] This inhibition contributes to the observed cell cycle arrest and induction of apoptosis.[11][12][14]

Anti-Metastatic Potential

Preliminary evidence suggests that AITC may also play a role in inhibiting cancer metastasis. Studies have indicated that AITC can inhibit cell adhesion, migration, and invasion, which are crucial steps in the metastatic process.[15]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of sinigrin and AITC on different cancer cell lines.

| Cell Line | Compound | IC50 Value | Reference |

| H460 (Lung Carcinoma) | Sinigrin | 60 µg/mL | [16] |

| DU-145 (Prostate) | Sinigrin | 10.91 µg/mL | [17] |

| HCT-15 (Colon) | Sinigrin | 21.42 µg/mL (as rich fraction) | [17] |

| A-375 (Melanoma) | Sinigrin | 24.58 µg/mL (as rich fraction) | [17] |

| MDA-MB-231 (Breast) | AITC | ~5 µM | [3] |

| MCF-7 (Breast) | AITC | ~5 µM | [3] |

| A549 (Lung) | AITC | 10 µM | [3] |

| H1299 (Lung) | AITC | 5 µM | [3] |

| GBM 8401 (Glioma) | AITC | 9.25 ± 0.69 μM | [3] |

| Cell Line | Compound & Concentration | Effect | Incubation Time | Reference |

| A549 (Lung) | Sinigrin (20 µM) with Myrosinase | ~60% inhibition of cell growth | 48 hours | [4][5][6][8] |

| MCF-7 (Breast) | Sinigrin (20 µM) | Increased cytotoxicity, ROS generation | 24 and 48 hours | [11][12][13] |

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Sinigrin and Its Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eradication of Myrosinase-Tethered Cancer Cells by Allyl Isothiocyanate Derived from Enzymatic Hydrolysis of Sinigrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Eradication of Myrosinase-Tethered Cancer Cells by Allyl Isothiocyanate Derived from Enzymatic Hydrolysis of Sinigrin | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Anti-proliferative activities of sinigrin on carcinogen-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. file.glpbio.com [file.glpbio.com]

- 11. Sinigrin Impedes the Breast Cancer Cell Growth through the Inhibition of PI3K/AKT/mTOR Phosphorylation-Mediated Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dl.begellhouse.com [dl.begellhouse.com]

- 13. dl.begellhouse.com [dl.begellhouse.com]

- 14. Potential Therapeutic Effect of Sinigrin on Diethylnitrosamine-Induced Liver Cancer in Mice: Exploring the Involvement of Nrf-2/HO-1, PI3K–Akt–mTOR Signaling Pathways, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Multidirectional Time-Dependent Effect of Sinigrin and Allyl Isothiocyanate on Metabolic Parameters in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. globalresearchonline.net [globalresearchonline.net]

- 17. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

Sinigrin Hydrate: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinigrin hydrate, a glucosinolate found abundantly in cruciferous vegetables of the Brassicaceae family, such as mustard seeds, broccoli, and Brussels sprouts, has garnered significant scientific interest for its diverse pharmacological properties.[1][2] Upon enzymatic hydrolysis by myrosinase, sinigrin is converted to allyl isothiocyanate (AITC), a potent bioactive compound.[3] However, sinigrin itself also exhibits a range of biological activities. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its anti-cancer, anti-inflammatory, antioxidant, antimicrobial, and anti-diabetic effects. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development. Furthermore, signaling pathways implicated in sinigrin's mechanisms of action are visually represented to provide a clear understanding of its molecular interactions.

Anticancer Activity

This compound has demonstrated notable anti-cancer properties across various cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[4][5]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of sinigrin and its derivatives have been quantified in several studies, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

| Cell Line | Cancer Type | Compound | IC50 Value | Reference |

| DU-145 | Prostate Cancer | Sinigrin-rich R. sativus extract | 15.88 µg/mL | [6] |

| HCT-15 | Colon Adenocarcinoma | Sinigrin-rich R. sativus extract | 21.42 µg/mL | [6] |

| A-375 | Melanoma | Sinigrin-rich R. sativus extract | 24.58 µg/mL | [6] |

| H460 | Lung Carcinoma | Sinigrin | 60 µg/mL | [7] |

| HL60 | Promyelocytic Leukemia | Hydrolyzed Sinigrin | 2.71 µM | [2] |

| A549 (biotinylated, myrosinase-tethered) | Lung Adenocarcinoma | Sinigrin | ~8 µM | [8] |

Mechanisms of Anticancer Action

Sinigrin exerts its anticancer effects through multiple mechanisms:

-

Induction of Apoptosis: Sinigrin treatment has been shown to induce apoptosis in cancer cells, a process of programmed cell death. This is often mediated through the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2.[5][9] Activation of caspases, particularly caspase-3, is a key step in the execution of apoptosis.[6][9]

-

Cell Cycle Arrest: Sinigrin can cause cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. Studies have shown that sinigrin can induce arrest in the G0/G1 or S phase of the cell cycle.[4][5] This is often associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs) like CDK2, CDK4, and CDK6.[4][10]

-

Modulation of Signaling Pathways: The anticancer activity of sinigrin is linked to its ability to modulate critical signaling pathways. A key pathway inhibited by sinigrin is the PI3K/AKT/mTOR pathway, which is crucial for cell survival, proliferation, and cell cycle regulation.[4][10] By inhibiting the phosphorylation of PI3K, AKT, and mTOR, sinigrin downregulates downstream proliferative and cell cycle regulatory proteins.[10]

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Protocol:

-

Induce apoptosis in cells by treating with this compound for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

-

Lyse the sinigrin-treated and control cells in a chilled lysis buffer.

-

Centrifuge the lysates and collect the supernatant.

-

In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm to quantify the amount of p-nitroaniline (pNA) released.

Signaling Pathway Visualization

Caption: this compound's inhibition of the PI3K/AKT/mTOR signaling pathway.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[1][4]

Mechanisms of Anti-inflammatory Action

-

Inhibition of Pro-inflammatory Cytokines: Sinigrin has been shown to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-18 (IL-18).[4][11]

-

Modulation of NF-κB and MAPK Pathways: The anti-inflammatory effects of sinigrin are mediated through the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][4] Sinigrin can block the phosphorylation of MAPK proteins such as JNK and p38, and inhibit the nuclear translocation of the p65 subunit of NF-κB.[2]

-

NLRP3 Inflammasome Inhibition: Sinigrin can also inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune system and the production of IL-1β and IL-18.[4]

Quantitative Data: In Vivo Anti-inflammatory Effects

| Animal Model | Treatment | Dosage | Outcome | Reference |

| DSS-induced ulcerative colitis mice | This compound (oral) | 15-30 mg/kg | Mitigated body weight loss, attenuated colon length shrinkage, improved disease index score, and abrogated IL-17 levels. | [4] |

Experimental Protocols

This in vitro model is commonly used to screen for anti-inflammatory compounds.

Protocol:

-

Seed RAW 264.7 cells in a 96-well or 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

-

Cell lysates can be prepared for Western blot analysis of NF-κB and MAPK pathway proteins.

This is a widely used in vivo model for inflammatory bowel disease.

Protocol:

-

Administer 2-5% dextran sulfate sodium (DSS) in the drinking water of mice for 5-7 days to induce acute colitis.

-

Treat a group of mice with this compound (e.g., via oral gavage) daily, starting before or concurrently with DSS administration.

-

Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.

-

At the end of the experiment, sacrifice the mice and collect the colon for measurement of length and histological analysis.

-

Colon tissue can be used for cytokine analysis and Western blotting.

Signaling Pathway Visualization

Caption: this compound's modulation of NF-κB and MAPK signaling pathways.

Antioxidant Activity

Sinigrin and its hydrolysis product, AITC, possess antioxidant properties, which contribute to their overall health benefits.[2][9]

Mechanisms of Antioxidant Action

The antioxidant activity of sinigrin is attributed to its ability to scavenge free radicals and to induce the expression of antioxidant enzymes.[9] While direct quantitative data on sinigrin's radical scavenging activity is limited in the reviewed literature, its role in upregulating antioxidant enzymes suggests an indirect antioxidant mechanism.

Experimental Protocols

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Protocol:

-

Prepare a solution of DPPH in methanol.

-

Mix various concentrations of this compound with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation.

Protocol:

-

Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

-

Dilute the ABTS radical solution with a buffer to a specific absorbance.

-

Add various concentrations of this compound to the ABTS radical solution.

-

Measure the decrease in absorbance at 734 nm after a set incubation time.

Antimicrobial Activity

While sinigrin itself has limited direct antimicrobial activity, its hydrolysis product, allyl isothiocyanate (AITC), is a potent antimicrobial agent against a broad spectrum of bacteria and fungi.[12] However, some studies suggest that sinigrin itself can have antibacterial effects against certain strains.[13]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Microorganism | Compound | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | Staphylococcus aureus | Sinigrin | 300 |[14] | | Escherichia coli | Sinigrin | 300 |[14] | | Enterococcus faecalis | Sinigrin | 300 |[14] | | Klebsiella pneumoniae | Sinigrin | 300 |[14] | | Pseudomonas aeruginosa | Sinigrin | 700 |[14] | | Escherichia coli O157:H7 | Allyl isothiocyanate | 25 µL/L (at pH 4.5) |[2] |

Note: Sinigrin at concentrations up to 1000 ppm was not inhibitory to the growth of some bacteria in another study.[12]

Experimental Protocol

This method is used to determine the MIC of an antimicrobial agent.

Protocol:

-

Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (broth with microorganism, no sinigrin) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature for 18-24 hours.

-

The MIC is the lowest concentration of sinigrin that shows no visible turbidity.

Anti-diabetic Activity

Sinigrin has shown potential as an anti-diabetic agent by improving insulin resistance and modulating key metabolic pathways.[11][15]

Mechanisms of Anti-diabetic Action

-

Improved Glucose Homeostasis: In animal models of diabetes, sinigrin treatment has been shown to reduce elevated blood glucose levels, and decrease food and water intake.[15]

-

Modulation of Glucose Metabolism Enzymes: Sinigrin can modulate the activity of enzymes involved in glucose metabolism, such as glucose-6-phosphatase and fructose 1,6-bisphosphatase.[15]

-

PI3K/Akt Pathway Activation: Sinigrin may enhance glucose uptake in muscle cells through the activation of the PI3K/Akt signaling pathway, which is involved in GLUT4 translocation to the cell membrane.[11]

Quantitative Data: In Vivo Anti-diabetic Effects

| Animal Model | Treatment | Dosage | Outcome | Reference |

| Streptozotocin-induced diabetic rats | Sinigrin (oral) | 25 and 50 mg/kg | Significantly improved elevated glucose, food and water intake, and modulated changes in glucose metabolism enzymes. | [15] |

| Type 2 diabetic mice | Sinigrin (oral) | 15 and 30 µmol/kg | Reduced plasma glucose and improved insulin resistance. |

Experimental Protocol

STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas.

Protocol:

-

Induce diabetes in rats by a single intraperitoneal injection of STZ (e.g., 40-60 mg/kg) dissolved in citrate buffer.

-

Confirm hyperglycemia (e.g., blood glucose > 250 mg/dL) after 48-72 hours.

-

Treat diabetic rats with this compound (e.g., via oral gavage) daily for a specified period (e.g., 4 weeks).

-

Monitor blood glucose levels, body weight, and food and water intake regularly.

-

At the end of the study, collect blood for biochemical analysis (e.g., insulin, lipid profile) and tissues (e.g., pancreas, liver, kidney) for histological examination and molecular analysis.

Experimental Workflow Visualization

Caption: A typical experimental workflow for evaluating the anti-diabetic activity of this compound in a rodent model.

Conclusion

This compound is a promising natural compound with a wide array of biological activities that are of significant interest to the pharmaceutical and nutraceutical industries. Its demonstrated anti-cancer, anti-inflammatory, antioxidant, antimicrobial, and anti-diabetic properties, supported by a growing body of scientific evidence, highlight its potential for the development of novel therapeutic agents. The mechanisms underlying these activities are multifaceted, involving the modulation of key cellular signaling pathways such as PI3K/AKT/mTOR, NF-κB, and MAPK. This technical guide provides a comprehensive resource for researchers, summarizing the current knowledge on this compound's biological effects, presenting quantitative data in a clear format, detailing essential experimental protocols, and visualizing the complex signaling networks it influences. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.

References

- 1. Deciphering the therapeutic potential of Sinigrin: A promising anti-inflammatory agent for chronic disease management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sinigrin and Its Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bosterbio.com [bosterbio.com]

- 4. Sinigrin inhibits production of inflammatory mediators by suppressing NF-κB/MAPK pathways or NLRP3 inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-rad.com [bio-rad.com]

- 8. researchgate.net [researchgate.net]

- 9. Sinigrin Impedes the Breast Cancer Cell Growth through the Inhibition of PI3K/AKT/mTOR Phosphorylation-Mediated Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory effect of sinigrin on adipocyte differentiation in 3T3-L1 cells: Involvement of AMPK and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Syringin exerts anti-breast cancer effects through PI3K-AKT and EGFR-RAS-RAF pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Figure 2: [Activation of NF-κB Signaling Pathway...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Syringin exerts anti-breast cancer effects through PI3K-AKT and EGFR-RAS-RAF pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protocol Tips and Tricks | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

A Technical Guide to the Anti-inflammatory Properties of Sinigrin Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinigrin hydrate, a glucosinolate found in cruciferous vegetables, has emerged as a promising natural compound with potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the mechanisms of action, experimental validation, and quantitative data supporting the anti-inflammatory effects of this compound. Through the inhibition of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the suppression of the NLRP3 inflammasome, this compound effectively reduces the production of pro-inflammatory mediators. This document consolidates findings from both in vitro and in vivo studies, presenting detailed experimental protocols and summarizing quantitative data in structured tables to facilitate research and development in the field of inflammatory diseases.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound, naturally present in plants such as broccoli and mustard seeds, has been identified as a molecule with significant therapeutic potential due to its anti-inflammatory, antioxidant, and anti-cancer activities.[1][2][3] This guide focuses on the core anti-inflammatory mechanisms of this compound, providing a technical overview for researchers and drug development professionals.

Mechanisms of Action: Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects primarily through the modulation of critical intracellular signaling pathways.

Inhibition of the NF-κB Pathway

The NF-κB signaling cascade is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

This compound has been shown to significantly suppress the activation of the NF-κB pathway.[4][5] It inhibits the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[4] This blockade leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes.

Signaling Pathway Diagram: NF-κB Inhibition by this compound

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Attenuation of the MAPK Pathway

The MAPK signaling pathway, comprising cascades such as ERK, JNK, and p38, plays a crucial role in translating extracellular stimuli into cellular inflammatory responses. This compound has been demonstrated to inhibit the phosphorylation of key MAPK proteins, including ERK, JNK, and p38, in response to inflammatory stimuli.[3][4] This inhibition further contributes to the suppression of pro-inflammatory gene expression.

Signaling Pathway Diagram: MAPK Inhibition by this compound

Caption: Inhibition of the MAPK signaling pathway by this compound.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome.[4] It suppresses the expression of key components of the inflammasome, including NLRP3, ASC, and caspase-1, in LPS and ATP-stimulated cells.[4] This leads to a significant reduction in the production of IL-1β and IL-18.

Signaling Pathway Diagram: NLRP3 Inflammasome Inhibition by this compound

Caption: Inhibition of the NLRP3 Inflammasome by this compound.

Quantitative Data from In Vitro and In Vivo Studies

The anti-inflammatory effects of this compound have been quantified in various experimental models. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Effects of this compound in Macrophages

| Parameter Measured | Cell Line | Stimulus | Sinigrin Conc. | Observed Effect | Reference |

| NO Production | RAW 264.7 | LPS | Concentration-dependent | Inhibition of NO production | [4] |

| TNF-α Production | RAW 264.7 | LPS | Concentration-dependent | Significant suppression | [4] |

| IL-6 Production | RAW 264.7 | LPS | Concentration-dependent | Significant suppression | [4] |

| IL-1β Production | RAW 264.7 | LPS + ATP | Concentration-dependent | Decreased production | [4] |

| IL-18 Production | RAW 264.7 | LPS + ATP | Concentration-dependent | Decreased production | [4] |

| COX-2 Expression | RAW 264.7 | LPS | Concentration-dependent | Inhibition of expression | [4] |

| PGE2 Expression | RAW 264.7 | LPS | Concentration-dependent | Inhibition of expression | [4] |

| p-ERK Phosphorylation | RAW 264.7 | LPS | Concentration-dependent | Inhibition | [4] |

| p-JNK Phosphorylation | RAW 264.7 | LPS | Concentration-dependent | Inhibition | [3] |

| p-p38 Phosphorylation | RAW 264.7 | LPS | Concentration-dependent | Inhibition | [3] |

| NF-κB p65 Nuclear Translocation | RAW 264.7 | LPS | Concentration-dependent | Inhibition | [4] |

| NLRP3 Expression | RAW 264.7 | LPS + ATP | Concentration-dependent | Suppression | [4] |

| ASC Expression | RAW 264.7 | LPS + ATP | Concentration-dependent | Suppression | [4] |

| Caspase-1 Expression | RAW 264.7 | LPS + ATP | Concentration-dependent | Suppression | [4] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Disease Induction | Sinigrin Dosage | Key Findings | Reference |

| Mouse | DSS-induced Ulcerative Colitis | 15 and 30 mg/kg (oral) | Mitigated body weight loss, attenuated colon length shrinkage, improved disease index score, reduced IL-17 levels. | [1] |

| Mouse | LPS/Poly(I:C)-induced Cardiac Inflammation | Not specified | Mitigated expression of pro-inflammatory and myocarditis-responsive genes. | [6] |

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assays in RAW 264.7 Macrophages

Experimental Workflow Diagram

Caption: General workflow for in vitro anti-inflammatory assays.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells are seeded into appropriate well plates (e.g., 96-well for viability and cytokine assays, 6-well for protein extraction) and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before stimulation.

-

Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium. For NLRP3 inflammasome activation, a second stimulus, such as ATP (e.g., 5 mM), is added for a shorter duration towards the end of the LPS incubation.

-

Cytokine Measurement (ELISA): After the incubation period (e.g., 24 hours for TNF-α and IL-6), the cell culture supernatant is collected. The concentrations of TNF-α, IL-6, IL-1β, and IL-18 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Western Blot Analysis:

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of p65 NF-κB, ERK, JNK, p38 MAPK, as well as NLRP3, ASC, and caspase-1. After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo DSS-Induced Colitis Model in Mice

Experimental Workflow Diagram

Caption: General workflow for the in vivo DSS-induced colitis model.

-

Animals: Male C57BL/6 mice are typically used.

-

Colitis Induction: Acute colitis is induced by administering 2-3% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for a period of 5-7 days.

-

Treatment: this compound (e.g., 15 or 30 mg/kg) is administered daily via oral gavage, either prophylactically (starting before DSS) or therapeutically (starting after DSS induction).

-

Monitoring: The severity of colitis is assessed daily by monitoring body weight, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).

-

Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are excised.

-

Macroscopic Evaluation: Colon length is measured as an indicator of inflammation (shorter colon indicates more severe inflammation).

-

Histological Analysis: A section of the colon is fixed in formalin, embedded in paraffin, and stained with Hematoxylin and Eosin (H&E) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.

-

Biochemical Analysis: The remaining colon tissue is homogenized for the measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and the levels of pro-inflammatory cytokines using ELISA.

-

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the anti-inflammatory properties of this compound. Its ability to modulate the NF-κB and MAPK signaling pathways, as well as the NLRP3 inflammasome, makes it a compelling candidate for further investigation as a therapeutic agent for a range of inflammatory conditions.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound within these signaling pathways.

-

Conducting comprehensive dose-response studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing strategies.

-

Evaluating the efficacy and safety of this compound in a broader range of preclinical models of chronic inflammatory diseases.

-

Exploring the potential for synergistic effects when combined with existing anti-inflammatory therapies.

This in-depth understanding of this compound's anti-inflammatory properties provides a solid foundation for its continued development as a novel therapeutic for inflammatory diseases.

References

- 1. Sinigrin Attenuates the Dextran Sulfate Sodium-induced Colitis in Mice by Modulating the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sinigrin inhibits production of inflammatory mediators by suppressing NF-κB/MAPK pathways or NLRP3 inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

In Vitro Antioxidant Effects of Sinigrin Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinigrin hydrate, a glucosinolate found in plants of the Brassicaceae family, such as mustard seeds, broccoli, and Brussels sprouts, has garnered scientific interest for its potential therapeutic properties. Among these, its antioxidant effects are of significant interest in the context of preventing and mitigating cellular damage caused by oxidative stress. This technical guide provides a comprehensive overview of the in vitro antioxidant effects of this compound, detailing experimental protocols, presenting available quantitative data, and illustrating the underlying molecular pathways. While this compound has demonstrated antioxidant potential, it is important to note that extensive quantitative data, particularly regarding its radical scavenging capacity, remains to be fully elucidated in the scientific literature.

Quantitative Antioxidant Data

The available quantitative data on the in vitro antioxidant activity of this compound is summarized below. Further research is required to establish a more comprehensive quantitative profile, including IC50 values for various antioxidant assays.

| Antioxidant Assay | Matrix | Concentration | Observed Effect | Reference |

| Lipid Peroxidation Inhibition | Olive Oil | 0.2% (w/w) | 23.5% prolongation of oxidative stability | [1] |

| Lipid Peroxidation Inhibition | In vitro model | Not Specified | 71% inhibition of lipid peroxidation | [1] |

| DPPH Radical Scavenging | Not Specified | 100µg/ml | 79.31% scavenging activity | |

| ABTS Radical Scavenging | Not Specified | 100µg/ml | 77.55% scavenging activity |

Note: The specific study providing the DPPH and ABTS scavenging percentages was not explicitly cited in the provided search results, highlighting the need for more detailed published data.

Experimental Protocols and Workflows

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for key in vitro antioxidant assays that can be employed to evaluate the efficacy of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Experimental Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the concentration-dependent activity.

-

Reaction Mixture: In a microplate well or a cuvette, add 100 µL of the this compound solution of varying concentrations.

-

Initiation of Reaction: Add 100 µL of the DPPH solution to the sample and mix well.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Control and Blank: A control is prepared using the solvent instead of the sample, and a blank contains only the solvent.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Experimental Workflow for DPPH Assay:

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Experimental Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.

-

Reaction Mixture: Add 10 µL of the this compound solution to 190 µL of the ABTS working solution in a microplate well.

-

Incubation: Incubate the mixture at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Control and Blank: A control is prepared with the solvent instead of the sample, and a blank contains only the solvent.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Experimental Workflow for ABTS Assay:

References

Unveiling the Anticancer Promise of Sinigrin Hydrate: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – Sinigrin hydrate, a glucosinolate found in cruciferous vegetables, is emerging as a compound of significant interest in oncology research. Preclinical studies have demonstrated its potential to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. This technical guide provides an in-depth overview of the current understanding of this compound's anticancer properties, complete with experimental protocols and data, to support further investigation by researchers, scientists, and drug development professionals.

Core Mechanisms of Action: A Multi-Faceted Approach to Cancer Inhibition

Sinigrin itself is a biologically inactive precursor. Its anticancer effects are primarily attributed to its enzymatic hydrolysis product, allyl isothiocyanate (AITC). This conversion is catalyzed by the enzyme myrosinase, which is released upon damage to the plant cells or can be found in the gut microbiota. AITC exerts its cytotoxic effects on cancer cells through several key mechanisms:

-

Induction of Apoptosis: AITC has been shown to trigger programmed cell death in various cancer cell lines. This is achieved through the activation of intrinsic and extrinsic apoptotic pathways, involving the upregulation of pro-apoptotic proteins like p53 and Bax, and the activation of executioner caspases, such as caspase-3.[1][2] Concurrently, a downregulation of anti-apoptotic Bcl-2 family members is observed.[2]

-

Cell Cycle Arrest: Sinigrin and its metabolite AITC can halt the proliferation of cancer cells by inducing cell cycle arrest. Studies have demonstrated that treatment with sinigrin can lead to an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle, preventing them from proceeding to mitosis.[2]

-

Modulation of Signaling Pathways: The anticancer activity of sinigrin is intricately linked to its ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and inflammation. Key pathways affected include:

-

PI3K/Akt/mTOR Pathway: This pathway is often hyperactivated in cancer, promoting cell growth and survival. Sinigrin has been shown to inhibit the phosphorylation of key components of this pathway, leading to downstream effects that curb cancer progression.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK and p38, is involved in cellular stress responses and can influence cell fate. Sinigrin has been observed to modulate the phosphorylation of JNK and p38, contributing to its pro-apoptotic effects.[3]

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation and cancer. Sinigrin can suppress the activation of NF-κB, thereby reducing the expression of inflammatory mediators that can promote tumor growth.

-

Quantitative Analysis of Anticancer Efficacy

The cytotoxic potential of this compound has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, serve as a key metric for its potency.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| DU-145 | Prostate Cancer | 15.88 | [1] |

| HCT-15 | Colon Adenocarcinoma | 21.42 | [1] |

| A-375 | Melanoma | 24.58 | [1] |

| H460 | Lung Carcinoma | 60 | [4] |

Experimental Protocols: A Guide for In Vitro and In Vivo Investigation

To facilitate further research into the anticancer potential of this compound, this section provides detailed methodologies for key experiments.

Preparation of this compound for In Vitro Studies

This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS), to create a stock solution. The final concentration of the solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Cell Culture

Human cancer cell lines such as DU-145 (prostate), HCT-15 (colon), A-375 (melanoma), and H460 (lung) can be obtained from reliable cell banks. Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin) and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Lysis: Treat cells with this compound, harvest, and lyse the cells to release cytosolic proteins.

-

Substrate Addition: Add the caspase-3 substrate (DEVD-pNA) to the cell lysates.

-

Incubation: Incubate at 37°C to allow for cleavage of the substrate by active caspase-3.

-

Absorbance Measurement: Measure the absorbance of the resulting chromophore at 405 nm.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Extract total protein from sinigrin-treated and control cells.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p53, Bcl-2, Akt, p-Akt, etc.) followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

In Vivo Xenograft Studies

Animal models are crucial for evaluating the in vivo efficacy of anticancer compounds.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups and administer this compound (e.g., via oral gavage or intraperitoneal injection).

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, excise the tumors and weigh them.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved in this compound's anticancer activity, the following diagrams have been generated using the DOT language.

Conclusion and Future Directions

The existing body of preclinical evidence strongly suggests that this compound holds significant promise as a potential anticancer agent. Its ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways in cancer cells provides a solid foundation for further investigation. Future research should focus on comprehensive in vivo efficacy and toxicity studies, elucidation of its detailed molecular mechanisms, and exploration of its potential in combination therapies. The detailed protocols and data presented in this guide are intended to empower researchers to build upon this promising foundation and accelerate the translation of this compound from a laboratory curiosity to a potential clinical reality in the fight against cancer.

References

Sinigrin Hydrate: A Technical Guide on Bioavailability and Pharmacokinetics for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinigrin, a glucosinolate found in cruciferous vegetables like Brussels sprouts and broccoli, and in high concentrations in the seeds of black mustard (Brassica nigra), is a subject of growing interest in the scientific community.[1] Upon enzymatic hydrolysis by myrosinase, sinigrin is converted into allyl isothiocyanate (AITC), a compound recognized for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antioxidant properties.[2][3] This technical guide provides a comprehensive overview of the current understanding of the bioavailability and pharmacokinetics of sinigrin hydrate, with a focus on its conversion to the bioactive metabolite, AITC. Due to its low systemic absorption, the pharmacokinetic profile of sinigrin itself is not well-characterized in the literature. Therefore, this guide will also detail the pharmacokinetic parameters of its principal metabolite, AITC.

Metabolism and Bioavailability of Sinigrin

The bioavailability of orally ingested sinigrin is notably low.[4] When consumed, sinigrin can be hydrolyzed by the enzyme myrosinase, which is present in the plant material, in the oral cavity during chewing, and by the gut microbiota in the colon.[5] This enzymatic action releases glucose and an unstable intermediate that rearranges to form allyl isothiocyanate (AITC).[6] Cooking can inactivate plant myrosinase, leading to a greater proportion of intact sinigrin reaching the colon for microbial metabolism.[7]

Studies in rats have indicated that only a small fraction, approximately 7%, of orally administered sinigrin is absorbed from the intestinal mucosa.[8] The majority of ingested sinigrin reaches the large intestine, where it is available for degradation by the colonic microflora.[4] In vitro models using human colonic microflora have demonstrated that sinigrin is steadily degraded, with the peak production of AITC occurring between 9 and 12 hours after introduction.[7] The conversion rate of sinigrin to AITC can vary significantly among individuals, with studies showing a range of 10% to 30% conversion.[7]

Metabolic Pathway of Sinigrin to Allyl Isothiocyanate

Pharmacokinetics of Allyl Isothiocyanate (AITC)

Given the low systemic exposure of sinigrin, the pharmacokinetic profile of its bioactive metabolite, AITC, is of primary importance for understanding its physiological effects. Pharmacokinetic studies, primarily in rats, have shown that AITC is rapidly absorbed from the upper gastrointestinal tract, with a bioavailability of approximately 90% after oral administration.[8]

| Parameter | Value (in Rats) | Reference |

| Bioavailability (Oral) | ~90% | [8] |

| Time to Peak Concentration (Tmax) | 3 hours | [8] |

| Peak Concentration (Cmax) | 10 - 100 µM (for a dose of 25 - 250 µmol/kg) | [8] |

Experimental Protocols

In Vitro Large-Intestinal Model for Sinigrin Metabolism

-

Objective: To investigate the degradation of sinigrin and the production of AITC by human colonic microflora.[4]

-

Model: A dynamic in vitro large-intestinal model inoculated with a complex microflora of human origin.[4]

-

Substrate: Purified sinigrin dissolved in water and sterilized by filtration, or myrosinase-inactivated Brussels sprouts.[4]

-

Experimental Conditions:

-

Analytical Method:

In Vivo Pharmacokinetic Study in Rats

-

Objective: To determine the pharmacokinetic parameters of sinigrin and AITC after oral administration.

-

Animal Model: Male Wistar rats.[8]

-

Administration:

-

Sample Collection: Blood samples collected at various time points post-administration.

-

Analytical Method:

Experimental Workflow for In Vivo Pharmacokinetic Study

Signaling Pathways Modulated by Sinigrin and AITC

Both sinigrin and its metabolite AITC have been shown to modulate several key signaling pathways involved in inflammation and cell proliferation.

NF-κB Signaling Pathway

Sinigrin has been demonstrated to inhibit the production of pro-inflammatory mediators by suppressing the Nuclear Factor-kappa B (NF-κB) pathway.[10] AITC also attenuates the NF-κB signaling pathway, contributing to its anti-inflammatory effects.[5][8][11]

MAPK Signaling Pathway

Sinigrin can suppress the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs).[10] AITC has been shown to downregulate the protein levels of phosphorylated JNK, ERK, and p38, which are key components of the MAPK signaling cascade.[12]

PI3K/AKT/mTOR Signaling Pathway

AITC has been found to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial in cell proliferation and survival.[2][13] This inhibition contributes to the anti-cancer properties of AITC by suppressing proliferation and inducing apoptosis in cancer cells.[2]

Conclusion

The bioavailability of this compound is limited, with a significant portion undergoing metabolism by the gut microbiota to form the highly bioactive compound, allyl isothiocyanate. Consequently, the systemic pharmacokinetic profile is largely reflective of AITC. Future research should focus on elucidating the full spectrum of sinigrin's metabolites and their respective biological activities. For drug development professionals, strategies to enhance the bioavailability of sinigrin or to deliver AITC directly may be promising avenues for harnessing the therapeutic potential of this natural compound. Understanding the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/AKT/mTOR by sinigrin and AITC provides a solid foundation for further investigation into their mechanisms of action and potential clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Potential effects of allyl isothiocyanate on inhibiting cellular proliferation and inducing apoptotic pathway in human cisplatin-resistant oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allyl-, Butyl- and Phenylethyl-Isothiocyanate Modulate Akt-mTOR and Cyclin-CDK Signaling in Gemcitabine- and Cisplatin-Resistant Bladder Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allyl isothiocyanate attenuates oxidative stress and inflammation by modulating Nrf2/HO-1 and NF-κB pathways in traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sinigrin - Wikipedia [en.wikipedia.org]

- 7. Neuroprotective and Anti-Inflammatory Activities of Allyl Isothiocyanate through Attenuation of JNK/NF-κB/TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Sinigrin inhibits production of inflammatory mediators by suppressing NF-κB/MAPK pathways or NLRP3 inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Allyl isothiocyanate ameliorates lipid accumulation and inflammation in nonalcoholic fatty liver disease via the Sirt1/AMPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Allyl isothiocyanate inhibits cell metastasis through suppression of the MAPK pathways in epidermal growth factor‑stimulated HT29 human colorectal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Allyl isothiocyanate inhibits cell migration and invasion in human gastric cancer AGS cells via affecting PI3K/AKT and MAPK signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Sinigrin Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinigrin, a prominent glucosinolate found in plants of the Brassicaceae family, has a rich history intertwined with the development of natural product chemistry. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones related to sinigrin hydrate. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into its physicochemical properties, historical and modern experimental protocols, and its interaction with key biological signaling pathways.

Discovery and Historical Milestones

The journey of sinigrin's discovery began in the 19th century with early investigations into the pungent principles of mustard seeds.

-

1839: Initial Isolation The first reported isolation of a substance from black mustard seeds (Brassica nigra) is credited to the French chemists Pierre-Jean Robiquet and Antoine-François Boutron-Charlard. They documented their findings on the components of mustard seeds, laying the groundwork for future discoveries.[1]

-

1840: Identification of Potassium Myronate A year later, Antoine Bussy isolated the potassium salt of what he named "myronic acid," which is now known as sinigrin. This marked a significant step in identifying the specific chemical entity responsible for the characteristic pungency of mustard.

-

Early 20th Century: Structural Elucidation By 1930, the fundamental chemical structure of sinigrin had been established, revealing it to be a glucoside.[1] This early work provided the basic framework of a glucose molecule linked to a sulfur-containing aglycone.

-

1963: Stereochemistry Confirmation The precise three-dimensional arrangement of atoms in the sinigrin molecule, its stereochemistry, was definitively determined through X-ray crystallography of its potassium salt. This confirmed the Z-configuration of the C=N bond, a characteristic feature of all naturally occurring glucosinolates.[1]

-

1965: First Laboratory Synthesis The first successful laboratory synthesis of sinigrin was achieved, providing a method to produce the compound independent of its natural sources and enabling further chemical and biological studies.

Physicochemical Properties of this compound

Sinigrin is typically isolated and handled in its hydrate form. The following tables summarize its key physicochemical properties.

General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₆KNO₉S₂ · xH₂O | [2][3] |

| Molar Mass (Anhydrous) | 397.46 g/mol | [2][3] |

| Appearance | White to faint beige crystalline powder | [2] |

| Melting Point | 127-129 °C (with decomposition) | |

| Specific Rotation [α]D²⁰ | -17° (c=1 in H₂O) |

Solubility Data

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference(s) |

| Water | 125 | Ambient | [2] |

| Dimethyl Sulfoxide (DMSO) | 79 | Ambient | [2] |

| Ethanol | ~30 | Ambient | [3] |

| Methanol | Soluble | Not specified | |

| Phosphate Buffered Saline (PBS, pH 7.2) | ~1 | Ambient | [3] |

Spectroscopic Data

| Technique | Key Data Points | Reference(s) |

| UV-Vis Spectroscopy (λmax) | 227 nm | [3][4] |

| ¹H-NMR Spectroscopy | Signals corresponding to the allyl group and the glucose moiety have been reported. | [5][6] |

| ¹³C-NMR Spectroscopy | Characteristic chemical shifts for the glucosinolate core structure have been identified. | [5] |